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Compound of Interest

Compound Name: Norpinane-3,3-dicarboxylic acid
CAS No.: 5164-32-9
Cat. No.: B6336487
Get Quote
. J

Executive Summary

Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) is a bicyclic, geminal-dicarboxylic acid
derived from the norpinane (bicyclo[3.1.1]heptane) skeleton.[1][2] Unlike the flexible alkyl
chains found in standard amino acids, the norpinane core provides a rigid, V-shaped geometry.
This scaffold is invaluable in peptidomimetics for inducing specific secondary structures (e.g.,

-turns,

-hairpins) and in fragment-based drug design as a bioisostere for phenyl or cyclohexyl rings.
This guide provides a validated workflow for:

o Desymmetrization of the prochiral diester to access enantiopure building blocks.

o Transformation into the conformationally constrained amino acid (analogous to Ac

C).

¢ Incorporation into peptide backbones.
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Structural Significance & Mechanism

The norpinane skeleton is a bridged bicyclic system. Functionalization at the C3 position (the
methylene bridge opposite the C6 bridge) creates a unique vector for substituent display.

e Conformational Restriction: When converted to an

-amino acid (3-amino-norpinane-3-carboxylic acid), the geminal substitution at C3 severely
restricts the

and
torsion angles of the peptide backbone, stabilizing specific folded conformations.

» Bioisosterism: The bicyclo[3.1.1]heptane core is an

-rich bioisostere for meta-substituted benzenes, offering improved solubility and metabolic
stability (Fsp3 character) compared to planar aromatic rings.

Pathway Visualization: From Scaffold to Peptidomimetic

s or
TSI Norpinane-3,3-dicarboxylic Acid

(Prochiral Scaffold)

Click to download full resolution via product page

Caption: Synthetic trajectory from the ketone precursor to the final peptidomimetic drug
candidate.

Experimental Protocols
Protocol A: Enzymatic Desymmetrization

The 3,3-dicarboxylic acid is a prochiral center. To use it as a chiral building block, it must be
desymmetrized. The most reliable method is the enzymatic hydrolysis of the corresponding
dimethyl ester.

Reagents:
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» Dimethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate (prepared from the diacid via MeOH/SOCI

).

¢ Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CalB).
e Phosphate buffer (0.1 M, pH 7.2).

Step-by-Step Procedure:

Preparation: Dissolve 1.0 g (4.7 mmol) of the dimethyl ester in 5 mL of acetone (co-solvent).

o Emulsification: Add the solution to 45 mL of phosphate buffer (0.1 M, pH 7.2) with vigorous
stirring.

e Initiation: Add 100 mg of immobilized PLE (Sigma-Aldrich).

e Monitoring: Maintain pH at 7.2 by automatic addition of 1.0 M NaOH using a pH-stat. The
reaction is complete when 1.0 equivalent of NaOH has been consumed (typically 12—24
hours).

o Workup: Filter off the enzyme. Acidify the filtrate to pH 2.0 with 1 M HCI. Extract with Ethyl
Acetate (3 x 50 mL).

 Purification: Dry organic layer over MgSO

and concentrate. The resulting mono-acid mono-ester is typically obtained in >90% yield and
>905% ee.

QC Check: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column,
Hexane/IPA 90:10).

Protocol B: Curtius Rearrangement to the Amino Acid

This step converts the free carboxylic acid of the chiral monoester into a protected amine,
generating the quaternary amino acid core.

Reagents:
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» Diphenylphosphoryl azide (DPPA).
e Triethylamine (TEA).
e tert-Butanol (

-BuOH).

Step-by-Step Procedure:

Activation: Dissolve the chiral mono-acid (1.0 equiv) in dry Toluene (0.2 M). Add TEA (1.2
equiv).

e Acyl Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir at room temperature for 2
hours.

o Rearrangement: Heat the mixture to 90°C. Evolution of N

gas indicates isocyanate formation. Stir for 1 hour.

o Trapping: Add excess tert-butanol (5.0 equiv) and reflux for 12 hours to trap the isocyanate
as the Boc-protected amine.

o Hydrolysis: The remaining methyl ester is hydrolyzed using LiOH (2.0 equiv) in THF/H
O (1:1) to yield N-Boc-3-amino-bicyclo[3.1.1]heptane-3-carboxylic acid.

Quantitative Data: Structural Comparison

The following table compares the norpinane scaffold with other common constrained spacers.
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Scaffold Type Ring Size Constraint Applications ClogP (Est.)

Norpinane

. 7 carbons Rigid, V-shape -turn mimics, 1.2
(Bicyclo[3.1.1])

Bioisosteres

Cyclopropane
(Ac

3 carbons Highly strained -turn mimics 0.5
c)
Cyclohexane (Ac General
6 carbons Chair/Boat flux ) 1.8
constraint
c)
) Lipophilicity
Adamantane 10 carbons Bulky, Spherical 25
enhancer

Application in Drug Discovery
Peptidomimetics

Incorporating the norpinane amino acid into a peptide sequence (e.g., RGD peptides or
bradykinin antagonists) restricts the local conformation. The bulky bicyclic system prevents free
rotation around the

, locking the peptide into a bioactive conformation that often shows increased resistance to
proteolysis.

Bioisosteres

In fragment-based design, the norpinane-3,3-dicarboxylic acid can replace isophthalic acid
moieties. The angle between the two carboxylates in the norpinane scaffold mimics the
geometry of meta-substituted arenes but with a 3D-character that improves solubility and
reduces "flatness,"” a common cause of clinical attrition.

Synthesis of Heterocycle-Substituted
Bicyclo[3.1.1]heptanes

Recent protocols (Anderson et al., Nature 2022) utilize [3.1.1]propellane to access bridgehead-
substituted norpinanes.[3] While distinct from the 3,3-diacid, these methods highlight the
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growing accessibility of this chemical space. The 3,3-diacid remains the primary route for

geminal functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dicarboxylic-acid-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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